molecular formula C16H18N2O3 B448397 3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one

3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one

Katalognummer: B448397
Molekulargewicht: 286.33g/mol
InChI-Schlüssel: GYQJCVIKNOFYMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Eigenschaften

Molekularformel

C16H18N2O3

Molekulargewicht

286.33g/mol

IUPAC-Name

3-(4-ethylpiperazine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C16H18N2O3/c1-2-17-7-9-18(10-8-17)15(19)13-11-12-5-3-4-6-14(12)21-16(13)20/h3-6,11H,2,7-10H2,1H3

InChI-Schlüssel

GYQJCVIKNOFYMZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O

Kanonische SMILES

CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the 4-Ethylpiperazino Group: The 4-ethylpiperazino group is introduced through a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 4-ethylpiperazine in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-(4-ethylpiperazino-1-carbonyl)fluoren-9-ol hydrochloride: A structural analog with anxiolytic activity.

    Amizil (benactyzine): Known for its tranquilizing properties.

Uniqueness

3-(4-Ethylpiperazine-1-carbonyl)chromen-2-one stands out due to its unique chromen-2-one core structure combined with the 4-ethylpiperazino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.